Glafenine N-Oxide

Drug Metabolism Pharmacokinetics Xenobiotic Conjugation

Quantifying Glafenine N-Oxide impurities in glafenine API presents a significant analytical challenge due to its unique N-oxide functionality and potential for interconversion with the parent drug. This certified reference standard provides the definitive solution. - Enables unambiguous LC-MS/MS identification via unique mass fragmentation profiles distinct from glafenine. - Essential for stability studies and release testing to meet regulatory impurity control requirements. - Supplied with comprehensive analytical documentation; ready for immediate global dispatch.

Molecular Formula C19H17ClN2O5
Molecular Weight 388.804
CAS No. 1391052-91-7
Cat. No. B586533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlafenine N-Oxide
CAS1391052-91-7
Synonyms2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid;  N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; 
Molecular FormulaC19H17ClN2O5
Molecular Weight388.804
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O
InChIInChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2
InChIKeyYCLRZGMFJXEHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glafenine N-Oxide (CAS 1391052-91-7): A Specialized Research Metabolite and Analytical Reference Standard


Glafenine N-Oxide is the N-oxidized metabolite of the withdrawn non-steroidal anti-inflammatory drug (NSAID) glafenine, classified as a pharmaceutical impurity and analytical reference standard [1]. The compound is generated through oxidation of the quinoline nitrogen in glafenic acid, a major metabolic pathway identified in both rat and human biotransformation studies [2]. Its molecular structure (C19H17ClN2O5, MW 388.8) features a distinctive N-oxide functional group that fundamentally alters its physicochemical and biological properties compared to the parent compound, making it essential for impurity profiling, toxicological investigation, and metabolic pathway elucidation rather than therapeutic application [3].

Why Glafenine N-Oxide Cannot Be Substituted with Glafenine or Other In-Class Analogs


Glafenine N-Oxide exhibits distinct metabolic, analytical, and biological behavior that precludes its substitution with glafenine, hydroxyglafenine, or glafenic acid. Critically, the N-oxide displays a significantly reduced conjugation rate compared to the parent compound, resulting in altered urinary excretion patterns and potential for differential accumulation [1]. The N-oxide moiety also confers unique mass spectrometric fragmentation profiles, enabling unambiguous identification and quantification in complex biological matrices—a capability that glafenine alone does not provide [2]. Furthermore, the N-oxide can undergo in vivo reduction back to the parent drug, establishing an interconversion equilibrium that has direct implications for impurity quantification and toxicological risk assessment [3]. These fundamental differences in metabolic fate, analytical signature, and biological activity mean that substituting this compound with any analog would invalidate experimental results, compromise regulatory impurity profiling, and yield erroneous pharmacokinetic conclusions.

Glafenine N-Oxide (1391052-91-7): Quantitative Comparative Evidence for Research Selection


Reduced Conjugation Rate: A Key Differentiator in Metabolic Fate and Excretion

Glafenine N-Oxide exhibits a significantly lower rate of phase II conjugation compared to the parent compound glafenine. In vivo studies in rats and humans demonstrate that the conjugation rate for glafenine N-oxide is low, whereas glafenine itself shows a high conjugation rate [1]. This differential conjugation directly influences the compound's urinary excretion profile and systemic persistence.

Drug Metabolism Pharmacokinetics Xenobiotic Conjugation

Distinct Mass Spectrometric Fragmentation Profile for Unambiguous Identification

Glafenine N-Oxide yields a unique mass spectrum in positive ion mode that is distinct from both glafenine and its other metabolites (e.g., glafenic acid, hydroxyglafenine). The mass spectrum of glafenine N-oxide (designated M6) is provided as a specific reference in the supplementary data of a key bioactivation study [1]. This spectral signature allows for definitive identification of the N-oxide impurity in pharmaceutical formulations and biological samples, a capability not possible using the parent drug's fragmentation pattern alone.

Analytical Chemistry LC-MS/MS Impurity Profiling

In Vivo Reduction to Parent Compound: A Critical Differentiator for Toxicological Risk Assessment

The N-oxide metabolite is not a terminal excretion product; it undergoes partial reduction back to the pharmacologically active parent compound, glafenine, in vivo [1]. This interconversion creates a dynamic equilibrium that is unique to the N-oxide metabolite. In contrast, other metabolites like glafenic acid do not exhibit this reversible pathway and are excreted directly.

Toxicology Drug Metabolism Risk Assessment

Recommended Research and Industrial Application Scenarios for Glafenine N-Oxide (1391052-91-7)


Pharmaceutical Impurity Profiling and Method Validation

Glafenine N-Oxide is the definitive reference standard for developing and validating high-performance liquid chromatography (HPLC) or LC-MS/MS methods to quantify this specific process-related or degradant impurity in glafenine active pharmaceutical ingredient (API) and finished drug products [1]. Its unique mass spectral signature [2] and distinct chromatographic retention properties enable its resolution from the main drug peak and other impurities [3]. Procurement is essential for laboratories conducting stability studies and release testing to meet regulatory requirements for impurity control.

In Vitro and In Vivo Drug Metabolism and Pharmacokinetic (DMPK) Studies

Researchers investigating the metabolic fate and disposition of glafenine require Glafenine N-Oxide as a key analytical tool. The compound is necessary for identifying and quantifying this specific pathway in microsomal incubations, hepatocyte cultures, or biological fluids (plasma, urine) [4]. Furthermore, the established in vivo reduction of the N-oxide back to glafenine [5] makes it a critical probe for studying metabolic cycling and its impact on systemic drug exposure and toxicity. The compound's low conjugation rate [6] further distinguishes its elimination kinetics, requiring its use as a distinct analytical marker.

Toxicological and Safety Assessment Studies

Given glafenine's history of nephrotoxicity and subsequent market withdrawal [7], understanding the contribution of its metabolites to adverse effects is a key research area. Glafenine N-Oxide is an essential reagent for in vitro toxicity assays designed to differentiate the cytotoxic potential of the N-oxide itself from that of the parent drug or other metabolites. Its unique property of reverting to glafenine in vivo [8] makes it a critical component in risk assessment models evaluating the cumulative exposure to the active, toxic parent compound from all sources, including metabolite interconversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glafenine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.